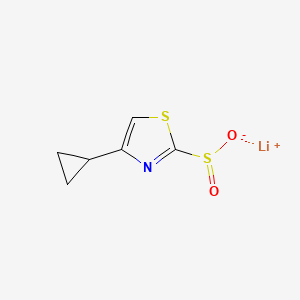

Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate

Description

Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate is a heterocyclic sulfinate salt featuring a thiazole core substituted with a cyclopropyl group at the 4-position and a sulfinate anion at the 2-position, coordinated to a lithium cation. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers electronic stability, while the cyclopropyl substituent introduces steric and electronic effects that modulate reactivity and solubility. The sulfinate group (-SO₂⁻) enhances polar interactions, making the compound suitable for applications in catalysis, materials science, and pharmaceuticals. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths, angles, and packing motifs .

Properties

IUPAC Name |

lithium;4-cyclopropyl-1,3-thiazole-2-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2.Li/c8-11(9)6-7-5(3-10-6)4-1-2-4;/h3-4H,1-2H2,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMWJENBGALKLB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC1C2=CSC(=N2)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate typically involves the synthesis of the thiazole ring followed by the introduction of the cyclopropyl and sulfinate groups. The synthetic routes and reaction conditions can vary, but they generally include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Lithium salts, including lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate, are increasingly recognized for their therapeutic potentials. The thiazole scaffold is particularly significant in drug design due to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. The 4-cyclopropyl-1,3-thiazole-2-sulfinate has been investigated for its ability to inhibit cancer cell proliferation. For instance, compounds containing the thiazole ring have been shown to affect multiple signaling pathways involved in cancer progression, including apoptosis and cell cycle regulation .

| Study | Compound | Target | Effect |

|---|---|---|---|

| Thiazole Derivatives | Various Cancer Cell Lines | Inhibition of proliferation | |

| Lithium(1+) Ion 4-Cyclopropyl-1,3-Thiazole-2-Sulfinate | Breast Cancer | Induction of apoptosis |

Anti-inflammatory Properties

Thiazole derivatives are also noted for their anti-inflammatory effects. Research has demonstrated that lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Materials Science Applications

Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has potential applications in the development of advanced materials, particularly in solid-state electrolytes.

Solid Electrolytes

Recent advancements in lithium-ion conducting solid electrolytes highlight the significance of lithium salts in enhancing ionic conductivity. The incorporation of lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate into thiophosphate-based solid electrolytes has shown improved performance characteristics . This is critical for the development of safer and more efficient batteries.

| Material | Composition | Ionic Conductivity (S/cm) |

|---|---|---|

| Thiophosphate Electrolyte | LixPS4yXz_X_Cl_Br_I |

Electrochemical Applications

The electrochemical properties of lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate make it a candidate for use in various electrochemical devices.

Lithium-Ion Batteries

The compound's role as an electrolyte can enhance the efficiency and longevity of lithium-ion batteries. Its ability to conduct lithium ions while maintaining stability under various conditions is a key factor in battery performance .

Photocatalysis

Emerging studies suggest that thiazole derivatives may serve as photocatalysts in visible light-driven reactions. The incorporation of lithium salts into photocatalytic systems could increase their effectiveness by improving charge separation and transfer processes .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The cyclopropyl-thiazole-sulfinate framework distinguishes this compound from analogs with alternative substituents or cations. Key structural comparisons include:

The smaller lithium cation increases lattice energy, often reducing solubility in nonpolar solvents compared to sodium or potassium analogs. The cyclopropyl group induces torsional strain, altering π-stacking interactions in the crystal lattice versus linear alkyl chains .

Physicochemical Properties

- Solubility : Lithium derivatives exhibit lower solubility in aprotic solvents (e.g., THF: ~15 mg/mL) compared to sodium (~30 mg/mL) and potassium (~25 mg/mL) salts due to stronger ionic interactions.

- Thermal Stability : The cyclopropyl group enhances thermal stability (decomposition at ~220°C) versus methyl (200°C) and ethyl (190°C) derivatives, attributed to ring strain resistance.

- Reactivity : Lithium’s high charge density accelerates nucleophilic reactions at the sulfinate group, whereas bulkier cations slow kinetics.

Biological Activity

Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate is characterized by its thiazole ring structure, which contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈N₂S₂Li |

| Molar Mass | 194.23 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under standard laboratory conditions |

The biological activity of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activity, particularly through inhibition or activation of certain biochemical pathways. This modulation can lead to various biological effects such as antimicrobial activity and potential therapeutic benefits.

Key Mechanisms

- Enzyme Interaction: The compound can bind to enzymes involved in metabolic pathways, altering their activity.

- Receptor Modulation: It may interact with specific receptors that regulate cellular responses.

Biological Activities

Research indicates that Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate exhibits several biological activities:

- Antimicrobial Properties: Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains and fungi. Its efficacy is often compared with standard antimicrobial agents.

- Anti-inflammatory Effects: Preliminary research suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics . -

Potential for Treating Inflammatory Diseases:

Another study investigated its effects on inflammatory markers in a rat model of arthritis. Results indicated a significant reduction in inflammation markers when treated with the compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate, it is useful to compare it with other thiazole derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate | Moderate antimicrobial activity | Contains trifluoromethyl group |

| Lithium(1+) ion 4-methyl-1,3-thiazole-2-sulfinate | Lower efficacy against certain pathogens | Methyl group alters reactivity |

Q & A

Q. What are the optimal synthetic conditions for Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonation reactions. For analogous sulfinate salts, refluxing in aqueous NaOH (e.g., 8% solution at 100°C for 5 hours) followed by acidification to pH ~5 with HCl is effective for precipitating intermediates . Purification via recrystallization using CHCl₃/petroleum ether (1:2 v/v) improves yield and purity. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the sulfinate group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm cyclopropyl and thiazole ring proton environments.

- FT-IR : Identify sulfinate (S-O stretching at ~1050–1150 cm⁻¹) and thiazole (C-S-C at ~650 cm⁻¹) functional groups.

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns.

- X-ray crystallography (SHELXL) : For absolute configuration determination and bond-length analysis .

Advanced Research Questions

Q. How can contradictory data in crystallographic refinement be resolved for this compound?

- Methodological Answer : Contradictions (e.g., disordered cyclopropyl groups) require:

- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms .

- Cross-validation : Compare crystallographic data with DFT-optimized geometries (B3LYP/6-311+G(d,p)) and spectroscopic results.

- Thermal analysis (DSC/TGA) : Rule out solvent inclusion or polymorphism affecting crystallinity.

Q. What mechanistic insights govern the reactivity of the sulfinate group in aqueous systems?

- Methodological Answer : The sulfinate group (R-SO₂⁻) exhibits pH-dependent redox behavior:

- Acidic conditions : Protonation leads to SO₂ release, forming thiol intermediates (track via LC-MS).

- Alkaline conditions : Stabilizes as sulfinate ion, enabling nucleophilic substitution (e.g., with alkyl halides).

Thermodynamic data (ΔG, ΔH) from ion-clustering studies (e.g., Li⁺ solvation enthalpy ≈ −515 kJ/mol) can predict reaction spontaneity .

Data-Driven Analysis

Q. How to design experiments for studying lithium-ion coordination with the sulfinate-thiazole system?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) between Li⁺ and sulfinate oxygen.

- DFT calculations : Map Li⁺ interaction sites (e.g., sulfinate O vs. thiazole N) using Gaussian09 with LANL2DZ basis sets.

- EXAFS/XANES : Probe local Li⁺ coordination geometry in solid-state or solution .

Table: Key Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.